molecular formula C7H8N6 B187981 6-Methylpteridine-2,4-diamine CAS No. 708-74-7

6-Methylpteridine-2,4-diamine

Cat. No. B187981
CAS RN: 708-74-7
M. Wt: 176.18 g/mol
InChI Key: MFNAKLLYSPINFZ-UHFFFAOYSA-N
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Patent
US03989703

Procedure details

The main disadvantage in the literature methods for the preparation of 2,4-diamino-6-hydroxymethylpteridine is the necessity to use a pure 1,3-dihydroxyacetone, free of methyl-glyoxal, which affords by condensation a considerable yield of 2,4-diamino-6-methylpteridine. Purification of 1,3-dihydroxyacetone is rather difficult, especially the final distillation under high vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH2:13]O)[N:8]=2)[N:3]=1.[OH:15][CH2:16][C:17]([CH2:19]O)=[O:18]>>[CH3:19][C:17]([CH:16]=[O:15])=[O:18].[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH3:13])[N:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=NC=C(N=C2C(=N1)N)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C=O
Name
Type
product
Smiles
NC1=NC2=NC=C(N=C2C(=N1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03989703

Procedure details

The main disadvantage in the literature methods for the preparation of 2,4-diamino-6-hydroxymethylpteridine is the necessity to use a pure 1,3-dihydroxyacetone, free of methyl-glyoxal, which affords by condensation a considerable yield of 2,4-diamino-6-methylpteridine. Purification of 1,3-dihydroxyacetone is rather difficult, especially the final distillation under high vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH2:13]O)[N:8]=2)[N:3]=1.[OH:15][CH2:16][C:17]([CH2:19]O)=[O:18]>>[CH3:19][C:17]([CH:16]=[O:15])=[O:18].[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH3:13])[N:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=NC=C(N=C2C(=N1)N)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C=O
Name
Type
product
Smiles
NC1=NC2=NC=C(N=C2C(=N1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.